molecular formula C18H16ClN9 B2913921 5-chloro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine CAS No. 2380069-99-6

5-chloro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B2913921
CAS No.: 2380069-99-6
M. Wt: 393.84
InChI Key: BXLLZVUDRYYTIY-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and acids, as well as various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps to isolate the desired product from any by-products or impurities .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

5-chloro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which could make it useful in cancer research.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells. The molecular targets and pathways involved include receptor tyrosine kinases and other signaling molecules that are essential for cell survival and division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-chloro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine apart is its unique combination of structural features, which may confer enhanced specificity and potency as a kinase inhibitor. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

5-chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN9/c1-26(18-21-8-13(19)9-22-18)14-10-27(11-14)16-5-4-15-23-24-17(28(15)25-16)12-3-2-6-20-7-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLLZVUDRYYTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C5=NC=C(C=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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